molecular formula C11H15BrN2O B8748736 N-(5-bromo-4-methylpyridin-2-yl)pivalamide

N-(5-bromo-4-methylpyridin-2-yl)pivalamide

Cat. No.: B8748736
M. Wt: 271.15 g/mol
InChI Key: BOMCQNSJWBXZSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-4-methylpyridin-2-yl)pivalamide is a chemical compound with the molecular formula C11H15BrN2O and a molecular weight of 271.16 g/mol . It is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 4th position of the pyridine ring, along with a pivalamide group attached to the nitrogen atom at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-4-methylpyridin-2-yl)pivalamide typically involves the bromination of 4-methylpyridine followed by the introduction of the pivalamide group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The resulting brominated intermediate is then reacted with pivaloyl chloride in the presence of a base such as triethylamine to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-4-methylpyridin-2-yl)pivalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(5-bromo-4-methylpyridin-2-yl)pivalamide involves its interaction with specific molecular targets and pathways. The bromine atom and pivalamide group play crucial roles in its binding affinity and selectivity towards target proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-bromo-4-methylpyridin-2-yl)pivalamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 5th position and the methyl group at the 4th position, along with the pivalamide group, makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

IUPAC Name

N-(5-bromo-4-methylpyridin-2-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C11H15BrN2O/c1-7-5-9(13-6-8(7)12)14-10(15)11(2,3)4/h5-6H,1-4H3,(H,13,14,15)

InChI Key

BOMCQNSJWBXZSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1Br)NC(=O)C(C)(C)C

Origin of Product

United States

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